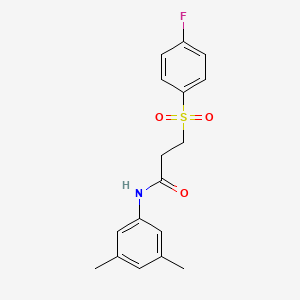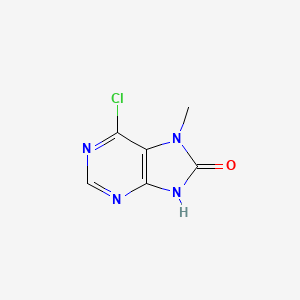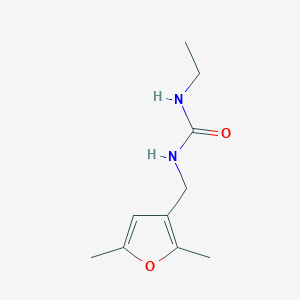![molecular formula C19H18O3 B2549104 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione CAS No. 866152-44-5](/img/structure/B2549104.png)
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione” is a chemical compound . It’s a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
Cycloalkanes, such as “4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione”, only contain carbon-hydrogen bonds and carbon-carbon single bonds. In cycloalkanes, the carbon atoms are joined in a ring . The exact molecular structure of this specific compound is not provided in the sources I found.Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione: has shown potential in the development of new pharmaceutical compounds. Its unique chemical structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating drugs with anti-inflammatory, anti-cancer, and anti-viral properties . The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development.
Agricultural Chemistry
In agricultural chemistry, 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione is investigated for its potential as a herbicide. Its mode of action involves inhibiting key enzymes in plant metabolic pathways, leading to the selective control of weed species without harming crops . This selective herbicidal activity is crucial for developing environmentally friendly and efficient weed management strategies.
Material Science
The compound is also studied in material science for its potential applications in creating advanced materials. Its unique structural properties can be leveraged to develop polymers with specific characteristics, such as enhanced thermal stability and mechanical strength . These polymers can be used in various industries, including automotive, aerospace, and electronics, to improve the performance and durability of materials.
Environmental Science
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione: is explored for its role in environmental science, particularly in the development of sensors for detecting pollutants. Its chemical properties allow it to bind selectively to certain environmental contaminants, making it useful in creating sensitive and accurate detection systems . These sensors can be deployed in various settings to monitor air and water quality, contributing to environmental protection efforts.
Biochemical Research
In biochemical research, the compound is used as a tool to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it valuable for understanding enzyme mechanisms and developing enzyme inhibitors as therapeutic agents . Additionally, its interactions with proteins can provide insights into protein function and structure, aiding in the design of new biochemical assays and experiments.
Synthetic Chemistry
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione: serves as an important intermediate in synthetic chemistry. Its versatile chemical structure allows it to be modified and incorporated into various synthetic pathways to produce a wide range of chemical compounds . This versatility makes it a valuable building block for the synthesis of complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
These applications highlight the diverse potential of 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione in scientific research and its importance across multiple fields. If you need more detailed information on any specific application, feel free to ask!
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Synthesis of [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids as new potential PPAR agonists Theoretical study and application of 2-phenyl-1,3,4-thiadiazole Environmental Applications of Phenolic Compounds Biochemical Studies on Enzyme Inhibition Synthetic Applications of Cyclohexane Derivatives
Propiedades
IUPAC Name |
4-[3-(2-methylphenoxy)phenyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-13-5-2-3-8-19(13)22-16-7-4-6-14(11-16)17-10-9-15(20)12-18(17)21/h2-8,11,17H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJJPUXCZRUWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C3CCC(=O)CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)